REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[NH:3]1.C(C1C=CC=CC=1C(O)=O)#[N:14].C[Li]>O1CCCC1>[NH2:14][C:7]1[CH:6]=[C:5]2[C:10]([C:2]([CH3:12])([CH3:1])[NH:3][C:4]2=[O:11])=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(NC(C2=CC=CC=C12)=O)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
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C[Li]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the reaction was slowly warmed to room temperature over 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with brine
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Type
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EXTRACTION
|
Details
|
then extracted twice with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organics were washed with 1 N HCl, saturated sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(NC(C2=C1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |